N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide is a complex organic compound that features a bromothiophene moiety and a propylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(4-propylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide is unique due to the presence of both a bromothiophene moiety and a propylphenoxy group
Properties
Molecular Formula |
C16H17BrN2O2S |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(4-propylphenoxy)acetamide |
InChI |
InChI=1S/C16H17BrN2O2S/c1-2-3-12-4-6-13(7-5-12)21-11-16(20)19-18-10-14-8-9-15(17)22-14/h4-10H,2-3,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
ZOAPJDTVRDXWSO-VCHYOVAHSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
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